GSK343

EZH2 inhibition biochemical assay potency comparison

GSK343 is a SAM‑competitive EZH2 inhibitor distinguished by its 60‑fold EZH2/EZH1 selectivity—contrasting with UNC1999 (~10‑fold) and EPZ‑6438 (~35‑fold). With validated cellular potency (H3K27me3 IC50=174 nM in HCC1806), >1000‑fold selectivity over other methyltransferases, and SGC chemical‑probe status, GSK343 ensures batch‑to‑batch reproducibility for mechanistic PRC2 studies. Its defined P‑gp/BCRP substrate profile makes it the preferred reference for transporter‑mediated resistance research. Procure GSK343 for high‑confidence, target‑specific epigenetic experiments where precise EZH2/EZH1 pharmacological discrimination is essential.

Molecular Formula C31H39N7O2
Molecular Weight 541.7 g/mol
CAS No. 1346704-33-3
Cat. No. B607833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK343
CAS1346704-33-3
SynonymsGSK343;  GSK-343;  GSK 343.
Molecular FormulaC31H39N7O2
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C
InChIInChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40)
InChIKeyULNXAWLQFZMIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK343 (CAS 1346704-33-3) for Research Procurement: EZH2 Inhibitor Chemical Probe with Defined Biochemical Potency and Selectivity Profile


GSK343 is a small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a SAM-competitive antagonist [1]. In cell-free assays, GSK343 inhibits EZH2 enzymatic activity with an IC50 of 4 nM and exhibits a Ki_app of 1.2 nM for SAM binding [1]. The compound demonstrates defined selectivity: 60-fold selectivity for EZH2 over EZH1 (IC50 4 nM vs 240 nM), and greater than 1000-fold selectivity over other histone methyltransferases tested [1]. GSK343 is classified as a chemical probe suitable for in vitro and ex vivo cellular investigations; its in vivo utility is constrained by P-glycoprotein-mediated efflux, a limitation shared with several structural analogs but with distinct pharmacological implications for experimental design [1][2].

Why GSK343 Cannot Be Replaced by In-Class EZH2 Inhibitors: A Procurement Rationale Based on Distinct Potency, Selectivity, and Pharmacokinetic Limitations


Within the class of SAM-competitive EZH2 inhibitors, compounds exhibit substantial divergence in biochemical potency, selectivity ratios, and drug disposition properties that preclude simple interchange. GSK343 possesses a distinct pharmacological fingerprint: its 60-fold EZH2/EZH1 selectivity ratio [1] contrasts sharply with the non-selective profile of UNC1999 (~10-fold) [2] and the ~35-fold ratio of EPZ-6438 (tazemetostat) [2]. Furthermore, GSK343 demonstrates unique cellular potency in specific cancer models; for instance, it achieves an IC50 of 174 nM for H3K27me3 reduction in HCC1806 breast cancer cells [3]. Critically, GSK343 is a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [4], which severely restricts its oral bioavailability and brain penetration [4]. This pharmacokinetic constraint, while limiting for in vivo studies, defines GSK343's primary utility as a highly potent and selective in vitro chemical probe. Substituting with an orally bioavailable analog like EPZ-6438 or GSK126 would fundamentally alter both the experimental pharmacology and the interpretability of results. Therefore, procurement decisions must be guided by these specific, quantifiable differentiators rather than class-level assumptions of functional equivalence.

GSK343 Procurement Evidence: Head-to-Head Quantitative Data on EZH2 Inhibition Potency, Selectivity, Cellular Activity, and Pharmacokinetic Limitations


Biochemical Potency: GSK343 Exhibits Superior In Vitro EZH2 Inhibition (IC50 4 nM) Compared to EPZ-6438 (11 nM) and GSK126 (10 nM)

In a direct head-to-head comparison of EZH2 inhibitors within the same study, GSK343 demonstrated an EZH2 biochemical IC50 of 4 nM, whereas EPZ-6438 (tazemetostat) exhibited an IC50 of 11 nM and GSK126 an IC50 of 10 nM [1]. This indicates that GSK343 is approximately 2.5-fold more potent than EPZ-6438 and 2.5-fold more potent than GSK126 in this specific cell-free enzymatic assay.

EZH2 inhibition biochemical assay potency comparison

EZH2 vs EZH1 Selectivity: GSK343 (60-fold) Offers a Distinct Intermediate Selectivity Profile Between Highly Selective EPZ-6438 (~35-fold) and Non-Selective UNC1999 (~10-fold)

GSK343 exhibits a 60-fold selectivity for EZH2 over EZH1 (EZH2 IC50 = 4 nM; EZH1 IC50 = 240 nM) [1][2]. In contrast, EPZ-6438 (tazemetostat) demonstrates ~35-fold selectivity [3], and UNC1999 shows only ~10-fold selectivity [2]. This positions GSK343 as an intermediate selectivity probe, providing a different pharmacological profile that may be advantageous for dissecting EZH2-specific versus PRC2-complex-mediated functions.

EZH2 selectivity EZH1 off-target comparative pharmacology

Cellular Target Engagement: GSK343 Reduces H3K27me3 in HCC1806 Breast Cancer Cells with an IC50 of 174 nM, Defining Its Effective Cellular Concentration Range

GSK343 inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), the direct product of EZH2 activity, in HCC1806 breast cancer cells with an IC50 of 174 nM [1]. This cellular potency is approximately 40-fold higher than the biochemical IC50 (4 nM), a typical shift for SAM-competitive inhibitors. This quantitative cellular benchmark provides a crucial reference point for dosing in cell-based experiments, distinguishing GSK343's cellular efficacy from its biochemical potency.

cellular pharmacodynamics H3K27me3 biomarker breast cancer model

Cell Proliferation Inhibition in Prostate Cancer: GSK343 Exhibits Potent Anti-Proliferative Activity in LNCaP Cells (IC50 = 2.9 µM), with a Defined Therapeutic Window Relative to Target Engagement

In a 6-day proliferation assay, GSK343 inhibited the growth of LNCaP prostate cancer cells with an IC50 of 2.9 µM . This value is approximately 20-fold higher than the IC50 for H3K27me3 reduction (174 nM) in the same cellular context , defining a clear quantitative separation between target engagement and functional anti-proliferative outcome. This data establishes the compound's phenotypic efficacy in a specific cancer model and provides a benchmark for assessing on-target versus off-target contributions to growth inhibition.

cell proliferation prostate cancer LNCaP model phenotypic assay

Pharmacokinetic Limitation: GSK343 Is a High-Affinity P-gp and BCRP Substrate, Restricting Oral Bioavailability and Brain Penetration—A Key Differentiator from Orally Bioavailable Analogs

GSK343, along with GSK126, EPZ005687, EPZ-6438, and UNC1999, was directly compared for interactions with the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. All five inhibitors were identified as substrates for both transporters in vitro [1]. While the study focused on brain penetration, it established that GSK343 is actively effluxed by P-gp and BCRP, which, combined with its physicochemical properties, renders it non-orally bioavailable and unsuitable for systemic in vivo studies without specialized formulations or genetic knockout models [1]. In contrast, EPZ-6438 (tazemetostat) and GSK126 have been reported to possess oral bioavailability in preclinical models [2]. This pharmacokinetic profile defines GSK343's primary utility as a high-potency in vitro chemical probe and a tool for studying transporter-mediated drug resistance.

P-glycoprotein substrate oral bioavailability brain penetration transporter-mediated efflux

Broad Methyltransferase Selectivity: GSK343 Exhibits >1000-Fold Selectivity Over Other Histone Methyltransferases, Minimizing Off-Target Epigenetic Effects in Cell-Based Assays

GSK343 demonstrates greater than 1000-fold selectivity for EZH2 over a panel of other histone methyltransferases tested, including DNMT1, DNMT3A, DNMT3B, DOT1L, KMT2A, KMT2D, KMT2C, KMT2B, PRMT1, PRMT4, PRMT5, SETMAR, KMT5B, KMT5C, and EHMT2 [1][2]. The compound showed no significant inhibitory effects on other SAM-utilizing enzymes [1]. This broad selectivity profile is a defining characteristic of GSK343 as a high-quality chemical probe, ensuring that observed cellular phenotypes can be attributed with high confidence to EZH2 inhibition rather than confounding off-target activity on other epigenetic regulators.

methyltransferase selectivity off-target profiling epigenetic probe

Optimal Research and Industrial Use Cases for GSK343: In Vitro Epigenetic Probing, Cancer Cell Line Screening, and Transporter-Mediated Drug Resistance Studies


In Vitro Target Engagement and Cellular Pharmacodynamics in Breast and Prostate Cancer Models

Researchers studying EZH2-dependent transcriptional silencing in HCC1806 breast cancer or LNCaP prostate cancer cell lines should procure GSK343 for its well-characterized cellular potency (H3K27me3 IC50 = 174 nM [1]; LNCaP proliferation IC50 = 2.9 µM ). The defined 20-fold window between target engagement and growth inhibition allows for precise experimental dosing to isolate EZH2-specific effects from off-target cytotoxicity. The compound's >1000-fold selectivity over other methyltransferases ensures that observed changes in gene expression and cellular phenotype can be confidently attributed to EZH2 inhibition. This makes GSK343 the preferred choice for mechanistic studies of PRC2 function, epigenetic reprogramming, and EZH2-addicted cancer cell biology where high-confidence target specificity is paramount.

Comparative Pharmacology Studies Dissecting EZH1 vs EZH2 Dependency

GSK343's unique 60-fold selectivity for EZH2 over EZH1 [1] distinguishes it from other probes like UNC1999 (~10-fold, non-selective) and EPZ-6438 (~35-fold) . This intermediate selectivity profile enables researchers to directly compare cellular phenotypes arising from EZH2-specific inhibition versus dual EZH2/EZH1 inhibition. In experimental systems where EZH1 may compensate for EZH2 loss, procuring GSK343 provides a specific pharmacological tool to probe EZH2-specific dependency, facilitating the identification of cancer subtypes that rely exclusively on EZH2 catalytic activity versus those requiring broader PRC2 complex disruption. This application is particularly relevant for target validation studies and for understanding the nuanced roles of EZH2 and EZH1 in development and disease.

Chemical Probe Standardization and High-Throughput Screening (HTS) Campaigns

GSK343's classification as an SGC (Structural Genomics Consortium) epigenetic chemical probe, combined with its well-documented biochemical potency (IC50 = 4 nM; Ki_app = 1.2 nM [1]), makes it an ideal positive control and reference compound for EZH2 inhibitor screening campaigns. Its high purity (>99% by HPLC) and defined storage conditions (stable for 24 months lyophilized at -20°C ) ensure batch-to-batch reproducibility essential for HTS and lead optimization workflows. Procurement of GSK343 for screening laboratories enables robust assay validation, Z'-factor determination, and normalization of HTS data across multiple campaigns. The compound's extensive characterization across public databases (Chemical Probes Portal, PubChem) facilitates data sharing and cross-study comparison, a critical requirement for industrial drug discovery and academic screening centers.

Efflux Transporter Pharmacology and Blood-Brain Barrier (BBB) Penetration Studies

GSK343, along with structurally similar analogs, has been directly characterized as a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. Researchers investigating the role of efflux transporters in limiting brain penetration of EZH2 inhibitors, or studying transporter-mediated drug resistance in cancer cells, should procure GSK343 as a model compound. Its non-oral bioavailability and restricted CNS exposure, quantified in comparative in vivo studies [1], provide a benchmark against which novel EZH2 inhibitors with improved pharmacokinetic properties can be compared. This application extends beyond oncology to include neuro-epigenetics research, where understanding BBB penetration of epigenetic modulators is a critical translational barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.